N-(1-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-2-phenylvinyl)benzamide
Overview
Description
The compound “N-(1-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-2-phenylvinyl)benzamide” is a complex organic molecule. It contains a benzodioxole group, a hydrazine group, a carbonyl group, and a phenylvinyl group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired route and starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple functional groups would lead to a variety of potential intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo nucleophilic addition reactions, the hydrazine group could participate in condensation reactions, and the benzodioxole group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-23(19-9-5-2-6-10-19)26-20(13-17-7-3-1-4-8-17)24(29)27-25-15-18-11-12-21-22(14-18)31-16-30-21/h1-15H,16H2,(H,26,28)(H,27,29)/b20-13-,25-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIQRKDLDUVBAK-KQQBXRMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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